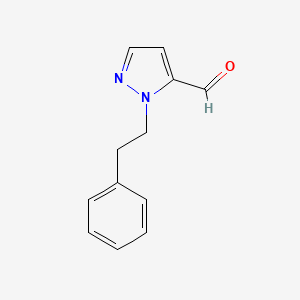

2-phenethyl-2H-pyrazole-3-carbaldehyde

Beschreibung

Significance of the Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. globalresearchonline.netnih.gov Its aromatic nature, resulting from a planar conjugated ring with six delocalized π-electrons, imparts significant stability. globalresearchonline.net The pyrazole scaffold is prized for its versatile reactivity and its ability to serve as a pharmacologically important active scaffold, leading to its incorporation into a wide array of functional molecules. nih.govglobalresearchonline.net

The unique structural features of pyrazole, including an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, allow for diverse chemical modifications and interactions with biological targets. globalresearchonline.net This versatility has led to the development of numerous pyrazole-containing compounds with a broad spectrum of pharmacological activities. globalresearchonline.net Prominent examples of commercially successful drugs built upon this scaffold underscore its therapeutic relevance.

Table 1: Examples of Marketed Drugs Featuring the Pyrazole Scaffold

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | nih.gov |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) | nih.gov |

| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) | mdpi.com |

| Sulfaphenazole | Antibacterial (Sulfonamide) | globalresearchonline.net |

Beyond pharmaceuticals, pyrazole derivatives are integral to agrochemicals, dyes, and materials science, highlighting the scaffold's widespread importance. globalresearchonline.netmdpi.com

Academic Research Focus on Pyrazole Carbaldehyde Derivatives

Within the vast family of pyrazole derivatives, those bearing a carbaldehyde (formyl) group, known as pyrazole carbaldehydes, are of particular interest to synthetic chemists. These compounds are highly valued as versatile synthetic intermediates or building blocks for constructing more complex molecular architectures. mdpi.comresearchgate.net The aldehyde functional group can readily participate in a plethora of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, making it a gateway to diverse chemical libraries. researchgate.net

Research has shown that pyrazole-3-carbaldehydes and pyrazole-4-carbaldehydes are strategic precursors for synthesizing a wide range of biologically active compounds. mdpi.comresearchgate.net A primary and frequently cited method for introducing a formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction. researchgate.netrsc.orgnih.gov This reaction typically involves treating a suitable pyrazole precursor with a formylating agent generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.govmdpi.com

Table 2: Common Synthetic Routes to Pyrazole Carbaldehydes

| Reaction | Description | Key Reagents | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic and heterocyclic rings. It is a widely used method for synthesizing pyrazole-4-carbaldehydes from corresponding hydrazone precursors. | POCl₃, DMF | nih.govmdpi.comresearchgate.net |

| Cyclization-Formylation | One-pot synthesis where the pyrazole ring is formed and formylated in a single sequence, often under Vilsmeier-Haack conditions. | Hydrazones, POCl₃, DMF | mdpi.com |

The synthetic utility of pyrazole carbaldehydes is demonstrated in their conversion to fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves scaffolds of significant medicinal interest. mdpi.com

Specific Context and Research Landscape of 2-Phenethyl-2H-pyrazole-3-carbaldehyde

While the broader classes of pyrazoles and pyrazole carbaldehydes are subjects of extensive research, specific, in-depth studies focusing exclusively on this compound are not prominent in the available scientific literature. Its research landscape is therefore defined by its relationship to the general principles of N-substituted pyrazole chemistry rather than a body of dedicated research.

Structurally, the compound is an N-substituted pyrazole, where the substituent at the N2 position is a phenethyl group (a two-carbon chain attached to a phenyl ring). The presence of the aldehyde at the C3 position makes it a reactive intermediate. Based on established synthetic methodologies for analogous compounds, the synthesis of this compound would likely proceed via the formylation of a 2-phenethyl-2H-pyrazole precursor.

Given its structure as a pyrazole carbaldehyde, its primary role in research would be that of a building block. The phenethyl group could influence properties such as solubility, lipophilicity, and steric hindrance, potentially modulating the biological activity of derivatives synthesized from it. The aldehyde group would serve as the reactive handle for further molecular elaboration, allowing for its incorporation into larger, more complex molecules intended for screening in drug discovery programs or for applications in materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMLUZRQKOBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Phenethyl 2h Pyrazole 3 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group attached to the C3 position of the pyrazole (B372694) ring is a key site for chemical modification. It readily participates in nucleophilic addition and condensation reactions and can be easily oxidized or reduced to yield other important functional groups such as carboxylic acids and alcohols, respectively.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the aldehyde is sp² hybridized and electrophilic, making it a prime target for nucleophiles. libretexts.org In the initial step of a nucleophilic addition, the nucleophile attacks the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org This process breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org

A common example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, a related pyrazole derivative, with various Grignard reagents (R-MgBr) in dry tetrahydrofuran (THF) results in the formation of the corresponding secondary alcohols. mdpi.com This transformation highlights the utility of nucleophilic addition in creating new carbon-carbon bonds at the former carbonyl carbon.

| Reactant | Grignard Reagent | Product |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Methylmagnesium bromide | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanol |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Ethylmagnesium bromide | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Phenylmagnesium bromide | Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol |

This table presents examples of nucleophilic addition of Grignard reagents to a pyrazole-carbaldehyde derivative. mdpi.com

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of aldehydes with primary amines and related nitrogen-containing nucleophiles is a cornerstone of organic synthesis, leading to the formation of compounds with a carbon-nitrogen double bond (C=N). libretexts.org These condensation reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule to form the imine, also known as a Schiff base. libretexts.orgnih.gov

Pyrazole aldehydes readily undergo condensation with various primary amines to form the corresponding imines or Schiff bases. chemrxiv.orgresearchgate.netekb.eg The reaction mechanism involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. libretexts.orgnih.gov Subsequent acid-catalyzed dehydration yields the final imine product. libretexts.orgnih.gov The optimal pH for these reactions is typically mildly acidic, around 5, as sufficient acid is needed to protonate the hydroxyl group for elimination as water, while ensuring the amine nucleophile is not fully protonated and rendered non-nucleophilic. libretexts.org

The versatility of this reaction allows for the synthesis of a wide array of pyrazole-based Schiff bases by varying the amine component. ekb.eg For example, pyrazole aldehydes have been condensed with substituted anilines and benzothiazole derivatives to produce novel Schiff bases. researchgate.netekb.eg

| Pyrazole Aldehyde | Amine Reactant | Product (Schiff Base) |

| Pyrazole-4-carbaldehyde | p-Methylaniline | N-[(E)-(1H-pyrazol-4-yl)methylidene]-4-methylaniline |

| Pyrazole-4-carbaldehyde | p-Chloroaniline | N-[(E)-(1H-pyrazol-4-yl)methylidene]-4-chloroaniline |

| Pyrazole-4-carbaldehyde | α-Naphthylamine | N-[(E)-(1H-pyrazol-4-yl)methylidene]naphthalen-1-amine |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminobenzothiazole | 2-({(E)-[5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-1,3-benzothiazole |

This table showcases the formation of various Schiff bases from the condensation of pyrazole aldehydes with primary amines. researchgate.netekb.eg

Beyond simple primary amines, pyrazole carbaldehydes also react with other nitrogen nucleophiles of the Y-NH₂ type, such as hydrazines, thiosemicarbazide, and hydroxylamine. libretexts.org These reactions proceed via a similar condensation mechanism to yield stable, often crystalline, derivatives. libretexts.orgscirp.org

Hydrazines : Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazones. scirp.orgresearchgate.net For example, 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole reacts with hydrazine hydrate in refluxing ethanol with a catalytic amount of acetic acid to yield the corresponding hydrazone. scirp.org

Thiosemicarbazide : Condensation with thiosemicarbazide produces thiosemicarbazones. researchgate.netchemmethod.com These reactions are fundamental in synthesizing derivatives with potential biological applications. researchgate.net The reaction involves the nucleophilic attack from the terminal nitrogen of thiosemicarbazide onto the aldehyde's carbonyl carbon. chemmethod.com

Hydroxylamine : The reaction with hydroxylamine hydrochloride, typically in the presence of a base to liberate the free nucleophile, yields the corresponding oxime. scirp.orgnih.gov

| Reagent | Product Type |

| Hydrazine Hydrate | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| Thiosemicarbazide | Thiosemicarbazone |

| Hydroxylamine | Oxime |

This table summarizes the products formed from the reaction of pyrazole aldehydes with various nitrogen-containing nucleophiles. scirp.orgresearchgate.netresearchgate.netnih.gov

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. umich.edu This transformation is a common synthetic route to pyrazole-3-carboxylic acids. researchgate.netdergipark.org.tr Various oxidizing agents can be employed for this purpose. While strong oxidants are effective, milder conditions are often preferred to avoid potential side reactions on the pyrazole ring. For instance, the oxidation of (3-pyridyl)pyrazole-4-carbaldehyde to the corresponding carboxylic acid has been achieved using pyridinium (B92312) chlorochromate (PCC). researchgate.net The synthesis of pyrazole-3-carboxylic acids from furan-2,3-diones and hydrazines is also a well-established method, highlighting the stability and importance of this class of compounds. researchgate.netdergipark.org.tr The resulting pyrazole-3-carboxylic acids are versatile intermediates themselves, capable of being converted into acid chlorides, esters, and amides. researchgate.neteurekaselect.com

Reduction Reactions to Alcohols and Alkanes

The carbaldehyde moiety can be easily reduced to a primary alcohol. umich.edu This is typically accomplished using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). mdpi.comumich.edu For example, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde was successfully reduced to [1-phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol using NaBH₄ in methanol at 0 °C. mdpi.com Similarly, the ester groups of pyrazole derivatives have been reduced to the corresponding alcohols using LiAlH₄. umich.edu Complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane) can be achieved under more forcing conditions, such as the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. libretexts.org

| Starting Material | Reducing Agent | Product |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | Sodium Borohydride (NaBH₄) | [1-Phenyl-3-(2-phenylethynyl)-1H-pyrazol-4-yl]methanol |

| Pyrazole-3-carboxylate esters | Lithium Aluminum Hydride (LiAlH₄) | Pyrazole-3-yl-methanol derivatives |

This table provides examples of the reduction of pyrazole carbonyl compounds to their corresponding alcohols. mdpi.comumich.edu

Friedel-Crafts Type Hydroxyalkylation Reactions with Arenes

The aldehyde functional group in 2-phenethyl-2H-pyrazole-3-carbaldehyde can participate in Friedel-Crafts type hydroxyalkylation reactions. In this reaction, the pyrazole carbaldehyde reacts with aromatic compounds (arenes) in the presence of a catalyst to form a hydroxyalkylated product. This type of reaction is a variation of the classic Friedel-Crafts alkylation and involves the electrophilic attack of the protonated aldehyde on the electron-rich aromatic ring. wikipedia.org

The reaction typically proceeds by the activation of the carbonyl group of the aldehyde by a Lewis acid or a protic acid, which increases its electrophilicity. The subsequent nucleophilic attack by the arene leads to the formation of a new carbon-carbon bond, resulting in a diaryl- or aryl(pyrazolyl)methanol derivative. The general scheme for this reaction involves the substitution of a hydrogen atom on the aromatic ring with a hydroxy(pyrazolyl)methyl group.

While specific studies on this compound are not extensively detailed in the provided results, the reactivity of pyrazole-3(4)-carbaldehydes in Friedel-Crafts type hydroxyalkylation has been reviewed. umich.edu This suggests that this compound would be a viable substrate for such transformations. The phenethyl group at the N2 position is not expected to sterically hinder the reaction at the C3-carbaldehyde group significantly.

A representative, though general, reaction is the acid-catalyzed condensation of a pyrazole carbaldehyde with an activated arene like phenol or anisole. The outcome of such reactions is influenced by the nature of the arene, the catalyst used, and the reaction conditions.

| Reactant 1 | Reactant 2 (Arene) | Catalyst | Product |

| Pyrazole-carbaldehyde | Benzene | AlCl₃ | (Pyrazolyl)phenylmethanol |

| Pyrazole-carbaldehyde | Toluene | H₂SO₄ | (4-Methylphenyl)(pyrazolyl)methanol |

| Pyrazole-carbaldehyde | Anisole | PPA | (4-Methoxyphenyl)(pyrazolyl)methanol |

| This table represents a generalized reaction scheme for Friedel-Crafts hydroxyalkylation with pyrazole carbaldehydes. |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The carbonyl group of this compound is a key site for nucleophilic attack by organometallic reagents, such as Grignard reagents (RMgX). masterorganicchemistry.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the generation of secondary alcohols. pressbooks.pub

The reaction mechanism involves the nucleophilic addition of the carbanionic carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the corresponding secondary alcohol. nih.gov

For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield 1-(2-phenethyl-2H-pyrazol-3-yl)ethanol. Similarly, reaction with phenylmagnesium bromide (C₆H₅MgBr) would produce (2-phenethyl-2H-pyrazol-3-yl)(phenyl)methanol. The choice of the Grignard reagent determines the nature of the R group attached to the newly formed carbinol center.

| Aldehyde | Grignard Reagent | Intermediate | Final Product (after workup) |

| This compound | CH₃MgBr | 2-Phenethyl-3-(1-oxido-1-magnesiobromoethyl)-2H-pyrazole | 1-(2-Phenethyl-2H-pyrazol-3-yl)ethanol |

| This compound | C₆H₅MgBr | 2-Phenethyl-3-(phenyl(oxido)magnesiobromomethyl)-2H-pyrazole | (2-Phenethyl-2H-pyrazol-3-yl)(phenyl)methanol |

| This compound | CH₃CH₂MgBr | 2-Phenethyl-3-(1-oxido-1-magnesiobromopropyl)-2H-pyrazole | 1-(2-Phenethyl-2H-pyrazol-3-yl)propan-1-ol |

| This table illustrates the expected products from the reaction of this compound with various Grignard reagents. |

Reactivity of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution (EAS) Potentials

The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com Due to its aromatic character, the pyrazole ring can be subjected to reactions like nitration, sulfonation, and halogenation. researchgate.net The position of substitution on the pyrazole ring is directed by the electronic effects of the constituent nitrogen atoms and the substituents.

In the case of this compound, the pyrazole ring is substituted at the N2, and C3 positions. The C4 position is generally the most susceptible to electrophilic attack in pyrazoles due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms. researchgate.net The presence of the electron-withdrawing carbaldehyde group at the C3 position would further deactivate the ring towards electrophilic attack, but the C4 position remains the most probable site for substitution.

Nucleophilic Character of Nitrogen Atoms (N1, N2) and C4 Position

The pyrazole ring possesses both nucleophilic and electrophilic centers. researchgate.net The nitrogen atoms (N1 and N2) and the C4 carbon are considered nucleophilic sites. researchgate.net In this compound, the N2 nitrogen is already substituted with a phenethyl group. The N1 nitrogen, being a pyridine-like nitrogen, possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring and is therefore nucleophilic. researchgate.net It can act as a Lewis base and can be protonated or alkylated.

The C4 position of the pyrazole ring is also nucleophilic. researchgate.net This is due to the electronic distribution within the aromatic system, which results in a higher electron density at this position compared to C3 and C5. This makes the C4 position susceptible to attack by electrophiles.

Electrophilic Character of Carbon Atoms (C3, C5)

Conversely, the C3 and C5 positions of the pyrazole ring exhibit electrophilic character. researchgate.net This is a consequence of their proximity to the electronegative nitrogen atoms, which withdraw electron density from these carbons. This inherent electrophilicity makes the C3 and C5 positions susceptible to attack by nucleophiles, although such reactions are less common than electrophilic substitution at C4.

In this compound, the C3 position is further rendered electrophilic by the attached electron-withdrawing carbaldehyde group. The C5 position retains its inherent electrophilic nature due to the adjacent N1 atom.

Investigation of Chemoselectivity and Regioselectivity in Multi-Functional Reactions

The presence of multiple reactive sites in this compound—namely the aldehyde group, the pyrazole ring (with both nucleophilic and electrophilic centers), and the phenethyl group—raises important questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, in a reaction with a reducing agent, the aldehyde group would likely be reduced in preference to the aromatic pyrazole or phenyl rings. Conversely, a strong nucleophile would preferentially attack the carbonyl carbon of the aldehyde. The study of chemoselectivity aims to control which functional group reacts by careful choice of reagents and reaction conditions.

Regioselectivity pertains to the preferential reaction at one position over another within a molecule. In the context of this compound, this is particularly relevant for reactions involving the pyrazole ring. As discussed, electrophilic aromatic substitution is expected to occur regioselectively at the C4 position. researchgate.net Similarly, if the pyrazole ring were to participate in reactions as a nucleophile, the regioselectivity of alkylation or acylation at N1 versus potential reactions at C4 would be a key consideration.

Studies on related pyrazole systems have highlighted the importance of reaction conditions in determining the regiochemical outcome of reactions. nih.govnih.gov For example, the choice of base and solvent can influence the site of alkylation on the pyrazole ring. The investigation of chemoselectivity and regioselectivity in reactions of this compound is crucial for its synthetic utility, allowing for the controlled and predictable formation of more complex molecular architectures.

Mechanistic Investigations of Novel and Established Reaction Pathways

The aldehyde functional group at the C3 position of the this compound ring is a versatile handle for a variety of chemical transformations. Mechanistic investigations into its reactivity reveal both established and novel reaction pathways, primarily centered around nucleophilic additions and subsequent condensation reactions. These studies are crucial for understanding the electronic influence of the N-phenethyl-substituted pyrazole ring on the reactivity of the aldehyde and for the rational design of new synthetic routes to complex heterocyclic systems.

Established reaction pathways for this compound predominantly involve condensation reactions with active methylene compounds, such as the Knoevenagel condensation, and olefination reactions like the Wittig reaction. These transformations are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation:

The Knoevenagel condensation of this compound with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, proceeds via a well-established mechanism. The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to generate a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the corresponding α,β-unsaturated product. researchgate.netresearchgate.net

The general mechanism can be outlined as follows:

Deprotonation: The basic catalyst removes a proton from the active methylene compound (CH₂XY) to form a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of this compound.

Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst or a proton source in the reaction mixture.

Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to form the final condensed product.

The reaction rate and yield are influenced by the nature of the active methylene compound, the catalyst, and the reaction conditions. Electron-withdrawing groups on the active methylene compound increase its acidity and facilitate the initial deprotonation step.

Wittig Reaction:

The Wittig reaction provides a reliable method for the conversion of the aldehyde group of this compound into an alkene. masterorganicchemistry.com This reaction involves a phosphonium ylide, which acts as a nucleophile. The mechanism is generally understood to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.com This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction forward. masterorganicchemistry.com

The key steps of the Wittig reaction mechanism are:

Ylide Formation: A phosphonium salt is deprotonated by a strong base to form the corresponding phosphonium ylide.

Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the pyrazole-3-carbaldehyde, leading to the formation of a betaine intermediate which then cyclizes to the oxaphosphetane. Alternatively, a concerted [2+2] cycloaddition can directly form the oxaphosphetane. masterorganicchemistry.com

Decomposition: The oxaphosphetane intermediate decomposes to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.com

The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.

Below is a representative data table for the Knoevenagel condensation of a generic N-substituted pyrazole-4-carbaldehyde with various active methylene compounds, which can be considered analogous to the reactivity of this compound.

| Entry | Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Malononitrile | Piperidine | Ethanol | 2 | 92 |

| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | 85 |

| 3 | Meldrum's Acid | None | Water | 1 | 95 |

| 4 | Barbituric Acid | Acetic Acid | Ethanol | 3 | 88 |

Novel reaction pathways involving this compound are being explored, particularly in the realm of multicomponent reactions and cycloadditions. These reactions offer efficient routes to complex molecular architectures from simple starting materials.

Multicomponent Reactions:

This compound can serve as a key component in multicomponent reactions, where three or more reactants combine in a single synthetic operation. For instance, in a reaction analogous to the Biginelli or Hantzsch reaction, the pyrazole aldehyde can react with a β-ketoester and urea or an ammonia source to construct novel fused pyrazolopyrimidine scaffolds. The mechanism of these reactions typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps.

[3+2] Cycloaddition Reactions:

The α,β-unsaturated derivatives obtained from the Knoevenagel condensation of this compound can act as dipolarophiles in [3+2] cycloaddition reactions. For example, reaction with nitrile imines, generated in situ from hydrazonoyl halides, can lead to the formation of novel spiro- or fused-ring systems containing both pyrazole and pyrazoline moieties. Mechanistic studies suggest a concerted cycloaddition pathway, although stepwise mechanisms involving zwitterionic intermediates cannot be entirely ruled out depending on the nature of the dipole and dipolarophile. beilstein-journals.org

The following table summarizes the yields for a Wittig reaction of a generic N-substituted pyrazole-4-carbaldehyde with different phosphonium ylides, providing an expected trend for the reactivity of this compound.

| Entry | Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (Triphenylphosphoranylidene)methane | n-BuLi | THF | 6 | 80 |

| 2 | (Triphenylphosphoranylidene)acetonitrile | NaH | DMF | 12 | 75 |

| 3 | Ethyl (triphenylphosphoranylidene)acetate | NaOEt | Ethanol | 8 | 88 |

| 4 | Benzyltriphenylphosphonium chloride | KOt-Bu | Toluene | 10 | 72 |

Advanced Spectroscopic and Structural Characterization of 2 Phenethyl 2h Pyrazole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 2-phenethyl-2H-pyrazole-3-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unambiguously assign all proton and carbon resonances, providing deep insight into the molecule's connectivity and spatial arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound provides the initial map of the proton environments. The spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring, the phenethyl substituent, and the aldehyde functional group. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The ethyl linker gives rise to two characteristic triplets, corresponding to the methylene (B1212753) groups adjacent to the phenyl ring and the pyrazole nitrogen. The pyrazole ring protons exhibit distinct doublets, and the highly deshielded aldehyde proton is observed as a singlet at the lowest field.

Complementing the proton data, the ¹³C NMR spectrum reveals the full carbon framework of the molecule. The spectrum shows characteristic signals for the aldehyde carbonyl carbon, the aromatic carbons of the phenyl ring, the aliphatic carbons of the ethyl bridge, and the carbons of the pyrazole ring. The precise chemical shifts provide valuable information about the electronic environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (Note: Specific chemical shift values (δ) are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). As specific literature data for this exact compound is not available, representative shifts for similar structures are generally considered for predictive purposes.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.8-10.0 (s) | ~185.0 |

| Pyrazole H-4 | ~6.7-6.9 (d) | ~110.0 |

| Pyrazole H-5 | ~7.5-7.7 (d) | ~140.0 |

| Pyrazole C-3 | - | ~150.0 |

| N-CH₂- | ~4.4-4.6 (t) | ~53.0 |

| -CH₂-Ph | ~3.1-3.3 (t) | ~36.0 |

| Phenyl (ortho) | ~7.1-7.3 (m) | ~128.8 |

| Phenyl (meta) | ~7.2-7.4 (m) | ~129.0 |

| Phenyl (para) | ~7.2-7.4 (m) | ~127.0 |

| Phenyl (ipso) | - | ~138.0 |

s = singlet, d = doublet, t = triplet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from 1D NMR and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between the vicinal protons on the pyrazole ring (H-4 and H-5) and between the two methylene groups of the phenethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals for all protonated carbons, such as those in the pyrazole ring and the phenethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It is instrumental in identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include the aldehyde proton to the C-3 and C-4 carbons of the pyrazole ring, and the N-CH₂ protons to the pyrazole ring carbons (C-5 and C-3) and the other methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of their bond connectivity. This can help to confirm the substitution pattern and determine the preferred conformation of the phenethyl side chain relative to the pyrazole ring.

Advanced techniques like H2BC, LR-HSQMBC, and 1,1-ADEQUATE could provide even more detailed long-range correlation data, which is particularly useful for complex structures or when other data is ambiguous.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would display several key absorption bands.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl & Pyrazole) |

| ~2960-2850 | C-H stretch | Aliphatic (-CH₂CH₂-) |

| ~2850-2750 | C-H stretch | Aldehyde (Fermi resonance doublet) |

| ~1700-1680 | C=O stretch | Aldehyde (conjugated) |

| ~1600-1450 | C=C & C=N stretch | Aromatic & Heteroaromatic Rings |

| ~750 & ~700 | C-H bend (out-of-plane) | Monosubstituted Phenyl Ring |

The strong absorption band for the conjugated aldehyde carbonyl (C=O) is particularly diagnostic. The presence of both aromatic and aliphatic C-H stretching bands further confirms the key structural features.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₂H₁₂N₂O), HRMS is the definitive technique for confirming its atomic makeup.

Table 3: HRMS Data

| Ion Type | Calculated m/z | Found m/z |

| [M+H]⁺ | 201.10224 | (Experimental Value) |

| [M+Na]⁺ | 223.08418 | (Experimental Value) |

The close agreement between the calculated and experimentally found mass (typically within 5 ppm) validates the molecular formula C₁₂H₁₂N₂O.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system, which includes the pyrazole ring, the aldehyde group, and the phenyl ring. The position of the maximum absorption (λ_max) is indicative of the extent of conjugation. The electronic conjugation between the pyrazole ring and the carbaldehyde group is a primary contributor to its UV-Vis absorption profile.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This classical technique serves as a fundamental check for purity and corroborates the molecular formula determined by HRMS.

Table 4: Elemental Analysis Data for C₁₂H₁₂N₂O

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 71.98 | (Experimental Value) |

| Hydrogen (H) | 6.04 | (Experimental Value) |

| Nitrogen (N) | 13.99 | (Experimental Value) |

The experimental values for C, H, and N should align closely with the calculated percentages (typically within ±0.4%) to confirm the elemental composition and purity of the synthesized compound.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

As of the current body of scientific literature, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported. While crystallographic studies have been conducted on analogous pyrazole derivatives, specific data detailing the crystal system, space group, unit cell dimensions, and atomic coordinates for the title compound are not publicly available.

The elucidation of the three-dimensional atomic arrangement through X-ray crystallography would provide unequivocal proof of its molecular structure. Such an analysis would offer precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the phenethyl group relative to the pyrazole-3-carbaldehyde core in the solid state.

Furthermore, a crystallographic study would reveal the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, or van der Waals forces, which govern the crystal packing arrangement. This information is crucial for understanding the compound's solid-state properties, including melting point, solubility, and polymorphism.

In the absence of experimental data for this compound, a comparative analysis with structurally related compounds for which crystal structures have been determined could offer predictive insights. However, direct experimental determination remains essential for an unambiguous structural characterization.

Theoretical and Computational Chemistry Investigations of 2 Phenethyl 2h Pyrazole 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

The conformation of the phenethyl group relative to the pyrazole (B372694) ring is a critical aspect of the molecule's structure. Rotational barriers around the C-N and C-C single bonds can be calculated to identify the most stable conformers. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the bulky phenethyl group and the pyrazole ring. The planarity of the pyrazole ring itself is a key feature, contributing to its aromatic character. nih.gov

Electronic structure calculations provide information on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial for understanding the molecule's chemical reactivity and spectroscopic properties. nih.govasrjetsjournal.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

Table 1: Calculated Geometric Parameters for a Representative Pyrazole Derivative (Note: These are illustrative values based on general findings for substituted pyrazoles and not specific experimental data for 2-phenethyl-2H-pyrazole-3-carbaldehyde.)

| Parameter | Value |

| N1-N2 bond length | ~1.35 Å |

| C3-C4 bond length | ~1.38 Å |

| C4-C5 bond length | ~1.39 Å |

| C3-C(aldehyde) bond length | ~1.48 Å |

| Dihedral Angle (pyrazole-phenethyl) | Variable, with low energy barriers |

Analysis of Tautomeric Equilibria and Relative Stabilities

For pyrazole derivatives, tautomerism is a key consideration. globalresearchonline.net While the N-substitution in this compound prevents the common 1H-2H tautomerism within the pyrazole ring, other tautomeric forms, such as keto-enol tautomerism involving the carbaldehyde group, can be computationally investigated. Theoretical calculations can predict the relative stabilities of these tautomers by comparing their ground-state energies. researchgate.net

The surrounding solvent medium can significantly influence the position of a tautomeric equilibrium. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the relative energies of tautomers. asrjetsjournal.org Polar solvents may preferentially stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. nih.gov For instance, in a polar protic solvent, the enol form of the carbaldehyde group might be stabilized through hydrogen bonding with solvent molecules. researchgate.net

Theoretical studies can elucidate the energetics and dynamics of proton transfer, which is the fundamental process underlying tautomerism. ias.ac.in The activation energy for the interconversion between tautomers can be calculated by locating the transition state structure on the potential energy surface. ias.ac.in Studies on related pyrazole systems have shown that proton transfer can occur through intramolecular or intermolecular pathways, the latter often being facilitated by solvent molecules acting as a proton shuttle. nih.gov The energy barrier for this process determines the rate of interconversion. For pyrazoles, intramolecular proton transfer generally has a high activation energy, while solvent-assisted mechanisms can significantly lower this barrier. ias.ac.in

Table 2: Illustrative Relative Energies of Tautomers in Different Solvents (Note: This table is a hypothetical representation based on general principles of solvent effects on tautomerism for similar compounds.)

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Aldehyde (keto) form | 0.0 (Reference) | 0.0 (Reference) |

| Enol form | > 5.0 | < 5.0 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. researchgate.net This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For example, the mechanism of nucleophilic addition to the carbaldehyde group can be studied, providing insights into the geometry and energy of the transition state.

Studies of Intermolecular Interactions and Self-Assembly Propensities

The potential for this compound to form non-covalent interactions with itself or other molecules can be explored computationally. researchgate.net These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the supramolecular chemistry and material properties of the compound. The presence of the aromatic pyrazole and phenyl rings suggests the possibility of π-π stacking interactions, which could lead to self-assembly into ordered structures. nih.gov The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, influencing how the molecule interacts with its environment. researchgate.net

Application of Density Functional Theory (DFT) for Reactivity Prediction

DFT is widely used to predict the reactivity of molecules. mdpi.comresearchgate.net By calculating various electronic descriptors, it is possible to identify the most reactive sites within this compound. asrjetsjournal.org The Fukui function, for instance, can be used to predict sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asrjetsjournal.org For this molecule, the carbaldehyde group is expected to be a primary site for nucleophilic attack, while the aromatic rings could be susceptible to electrophilic substitution.

Table 3: Common DFT-Calculated Reactivity Descriptors

| Descriptor | Definition | Predicted Reactivity for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Fukui Functions | Describe the change in electron density upon addition or removal of an electron | Identify specific atomic sites for electrophilic and nucleophilic attack |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface | Visualizes electron-rich and electron-poor regions |

Applications of 2 Phenethyl 2h Pyrazole 3 Carbaldehyde in Complex Chemical Scaffold Synthesis

Versatile Building Block for Fused Heterocyclic Systems

The reactivity of the aldehyde functional group, combined with the stable pyrazole (B372694) ring, allows 2-phenethyl-2H-pyrazole-3-carbaldehyde to participate in various cyclocondensation and multicomponent reactions. These reactions lead to the formation of fused heterocyclic systems, where the pyrazole ring is merged with other rings, generating novel molecular scaffolds. chim.it Pyrazoles and their fused derivatives have attracted significant attention due to their wide range of biological activities and physicochemical properties. chim.it

Pyrano[2,3-c]pyrazoles are a class of fused heterocycles synthesized efficiently through multicomponent reactions. In these reactions, a pyrazole derivative, an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound like ethyl acetoacetate are combined. nih.govmdpi.com The this compound can act as the aldehyde component in this synthesis.

The general synthesis involves a one-pot condensation of the reactants, often facilitated by a catalyst and sometimes assisted by methods like microwave or ultrasonic irradiation to improve yields and reduce reaction times. nih.gov The reaction proceeds through a cascade of events, including Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and tautomerization to yield the final pyrano[2,3-c]pyrazole product.

Table 1: Representative Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product |

|---|---|---|---|---|---|

| Aldehyde (e.g., this compound) | Malononitrile | Hydrazine (B178648) or Phenylhydrazine | Ethyl Acetoacetate | Piperidine, Ethanol, Reflux | 6-Amino-3-methyl-4-substituted-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

This table illustrates the general components of the multicomponent reaction. The specific structure of the final product depends on the substituents of the starting materials.

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. chim.it While this compound does not directly participate as such, it serves as a precursor to the necessary intermediates. The aldehyde group can be converted into an amino group through reductive amination or other synthetic transformations, yielding a 3-aminopyrazole which can then undergo cyclocondensation.

Alternatively, the aldehyde can be used to construct the pyrimidine ring portion. For instance, condensation of the aldehyde with an active methylene compound followed by reaction with a suitable aminopyrazole can lead to the formation of the fused pyrazolo[1,5-a]pyrimidine system. d-nb.inforesearchgate.net These compounds are considered purine analogues and have been investigated for a variety of pharmaceutical applications. researchgate.net

Table 2: General Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines

| Intermediate 1 | Intermediate 2 | Conditions | Product |

|---|---|---|---|

| 3-Aminopyrazole | 1,3-Diketone or Keto Ester | Acetic Acid, H2SO4 | Substituted Pyrazolo[1,5-a]pyrimidine researchgate.net |

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles. A common and effective method for their synthesis is the Friedländer annulation. This reaction involves the condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with a compound containing an active methylene group (e.g., ketones, nitriles). semanticscholar.orgmdpi.com

In this context, this compound is an ideal precursor. It can be converted to the corresponding 5-amino-2-phenethyl-2H-pyrazole-3-carbaldehyde intermediate. This key intermediate then reacts with various ketones or nitriles in the presence of a base or acid catalyst to afford a wide range of substituted pyrazolo[3,4-b]pyridines. semanticscholar.orgrsc.org The versatility of this method allows for the introduction of diverse substituents onto the pyridine ring, enabling the fine-tuning of the molecule's properties. mdpi.com

The synthesis of more complex fused systems, such as pyrazole-fused benzazepines, requires multi-step synthetic sequences. This compound can serve as a starting point for such syntheses. A plausible synthetic route could involve the initial conversion of the aldehyde to a suitable functional group that can participate in a ring-closing reaction. For example, the aldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a side chain, which is then elaborated and cyclized onto an adjacent benzene ring (introduced via the phenethyl group or another precursor) to form the seven-membered azepine ring. These advanced scaffolds are of interest in medicinal chemistry for developing novel therapeutic agents.

Precursor for Advanced Organic Materials and Functional Molecules

The pyrazole nucleus is a component in various functional materials, including dyes, brightening agents, semiconductors, and liquid crystals. semanticscholar.orgsigmaaldrich.com The extended π-conjugated system that can be formed by derivatizing the aldehyde group of this compound makes it a valuable precursor for such materials.

Condensation of the aldehyde with various nucleophiles can lead to the formation of chalcones, imines (Schiff bases), and other vinyl-substituted pyrazoles. These reactions extend the electronic conjugation of the molecule, which can significantly impact its photophysical properties, such as absorption and emission of light. These derivatives are investigated for their potential use as:

Organic Dyes: The ability to absorb light in the visible spectrum makes them candidates for dyeing and imaging applications.

Organic Light-Emitting Diodes (OLEDs): Molecules with significant electroluminescence properties are essential for the development of display technologies. semanticscholar.org

Nonlinear Optical (NLO) Materials: The extended conjugation and presence of donor-acceptor groups can lead to materials with NLO properties, which are useful in telecommunications and optical computing.

Role in Ligand Design for Coordination Chemistry

The pyrazole ring contains two adjacent nitrogen atoms, which are excellent Lewis bases capable of coordinating to metal ions. This makes pyrazole-containing molecules highly effective ligands in coordination chemistry. marquette.edu this compound is a valuable precursor for designing multidentate ligands.

The aldehyde group can be readily converted into other coordinating functionalities. For instance:

Schiff Base Ligands: Reaction with primary amines yields imines. If the amine contains another donor atom (e.g., another heterocyclic ring, an alcohol, or a thiol), the resulting Schiff base can act as a bidentate or tridentate ligand, forming stable chelate rings with metal ions. nih.gov

Amine Ligands: Reduction of the imine or direct reductive amination of the aldehyde produces an amine, which can also act as a coordinating group.

These tailored ligands can form stable complexes with a wide range of transition metals and lanthanides. The resulting coordination compounds are studied for their catalytic activity, magnetic properties, and potential as therapeutic or diagnostic agents. mdpi.com The phenethyl group can also influence the steric and electronic properties of the resulting metal complex, affecting its stability and reactivity.

Synthesis of Pyrazole-Conjugated Amides and Thioamides

The versatile reactivity of the aldehyde functional group in this compound makes it a valuable precursor for the synthesis of various complex chemical scaffolds, including pyrazole-conjugated amides and thioamides. These moieties are of significant interest in medicinal chemistry and materials science. Methodologies for the conversion of pyrazole carbaldehydes into their corresponding amides and thioamides often involve multicomponent reactions or oxidative amidation strategies.

While specific research detailing the synthesis of pyrazole-conjugated amides and thioamides directly from this compound is not extensively documented in publicly available literature, the general synthetic routes for pyrazole-3-carbaldehydes are well-established and can be exemplified by analogous compounds. These reactions showcase the utility of the pyrazole carbaldehyde scaffold in generating diverse molecular architectures.

A prevalent method for the synthesis of pyrazole-conjugated thioamides is a one-pot, three-component reaction involving a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. This approach is valued for its operational simplicity and the ability to generate molecular diversity efficiently under metal- and catalyst-free conditions. The reaction proceeds by the initial formation of a thial intermediate from the reaction of the amine with sulfur, which then reacts with the aldehyde.

For the synthesis of pyrazole-conjugated amides, oxidative amidation of pyrazole carbaldehydes represents a key strategy. This transformation can be achieved using various oxidants. These methods provide a direct route to the amide functionality, avoiding the need for the corresponding carboxylic acid intermediate.

The following tables detail representative examples of the synthesis of pyrazole-conjugated thioamides and amides from analogous pyrazole-3-carbaldehydes, illustrating the reaction conditions and the diversity of the resulting products.

Table 1: Synthesis of Pyrazole-Conjugated Thioamides via a Three-Component Reaction

| Entry | Pyrazole Carbaldehyde | Amine | Product | Reaction Conditions | Yield (%) |

| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Morpholine | (1-Phenyl-1H-pyrazol-4-yl)(morpholino)methanethione | DMF, 100 °C, 12 h | 92 |

| 2 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Piperidine | Piperidin-1-yl(1-phenyl-1H-pyrazol-4-yl)methanethione | DMF, 100 °C, 12 h | 90 |

| 3 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Pyrrolidine | (1,3-Diphenyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanethione | DMF, 100 °C, 12 h | 88 |

Table 2: Synthesis of Pyrazole-Conjugated Amides via Oxidative Amidation

| Entry | Pyrazole Carbaldehyde | Amine | Product | Reaction Conditions | Yield (%) |

| 1 | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | 2-Aminopyridine | N-(Pyridin-2-yl)-1,5-diphenyl-1H-pyrazole-3-carboxamide | TBHP, DMSO, 130 °C, 20 h | 29 |

| 2 | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde | 2-Aminopyridine | 5-(4-Fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide | H₂O₂, 100 °C, 12 h | 85 |

| 3 | 1,5-Di-p-tolyl-1H-pyrazole-3-carbaldehyde | 2-Amino-5-methylpyridine | 5-Methyl-N-(5-methylpyridin-2-yl)-1,5-di-p-tolyl-1H-pyrazole-3-carboxamide | H₂O₂, 100 °C, 12 h | 82 |

These examples underscore the potential of this compound to serve as a building block for the synthesis of a wide array of pyrazole-conjugated amides and thioamides, which are valuable scaffolds in the development of new chemical entities.

Structure Reactivity Relationship Srr Studies Within Chemical Transformations

Influence of the N2-Phenethyl Substituent on Pyrazole (B372694) Ring and Aldehyde Reactivity

The N2-phenethyl substituent, a bulky and electronically significant group, exerts a profound influence on the pyrazole ring and the adjacent aldehyde functionality. This influence is twofold, stemming from both steric and electronic effects.

The phenethyl group is comprised of a phenyl ring connected to the pyrazole nitrogen via an ethyl linker. The presence of this sizable substituent at the N2 position introduces considerable steric hindrance around this region of the molecule. This steric bulk can modulate the accessibility of reagents to the neighboring C3-carbaldehyde group and the N1 atom of the pyrazole ring. For instance, in nucleophilic addition reactions to the aldehyde, the phenethyl group can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity if a chiral center is formed.

From an electronic standpoint, the N-phenethyl group is generally considered to be electron-donating towards the pyrazole ring through an inductive effect. This donation of electron density increases the nucleophilicity of the pyrazole ring, particularly at the C4 position, making it more susceptible to electrophilic substitution reactions. mdpi.com However, the impact on the aldehyde group is more complex. While increased electron density on the ring could be relayed to the aldehyde, potentially decreasing its electrophilicity, the primary electronic influence on the aldehyde is dominated by the inherent properties of the pyrazole ring itself.

Impact of the C3-Carbaldehyde Group on Ring System Stability and Aromaticity

The pyrazole ring is an aromatic heterocycle, possessing a stable π-electron system. nih.gov The introduction of a carbaldehyde group at the C3 position has a significant impact on the electronic distribution within the ring, thereby affecting its stability and aromaticity.

The aldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the π-electrons of the carbonyl group. This electron-withdrawing nature deactivates the pyrazole ring towards electrophilic attack. The withdrawal of electron density from the ring system can lead to a decrease in its aromaticity. Computational studies on substituted pyrazoles have shown that electron-withdrawing groups can influence the electron delocalization within the ring. rsc.org

The stability of the pyrazole ring is generally high due to its aromatic character. mdpi.com However, the presence of the aldehyde group can provide a reactive site for transformations that might, under harsh conditions, lead to ring-opening or other modifications. For instance, strong bases can deprotonate the C5 position, and in certain contexts, this could initiate ring cleavage. ias.ac.in

| Computational Index | Effect of C3-Carbaldehyde Group | Rationale |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Expected Decrease | Electron-withdrawing nature of the aldehyde group reduces π-electron delocalization in the pyrazole ring. |

| NICS (Nucleus-Independent Chemical Shift) | Expected Less Negative Value | A decrease in the diamagnetic ring current due to reduced aromaticity would lead to a less negative NICS value in the center of the ring. |

| Bond Length Alternation | Expected Increase | Reduced delocalization leads to greater single and double bond character, increasing the difference between adjacent bond lengths. |

Steric and Electronic Effects in Selective Chemical Reactions

The combination of steric and electronic effects originating from the N2-phenethyl and C3-carbaldehyde groups governs the selectivity of chemical reactions involving this molecule.

Regioselectivity: In reactions involving the pyrazole ring itself, such as electrophilic substitution, the directing effects of the substituents are paramount. The N2-phenethyl group, being electron-donating, would typically direct incoming electrophiles to the C4 position. Conversely, the electron-withdrawing C3-carbaldehyde group deactivates the ring but would also direct electrophiles to the C4 position (meta to the aldehyde). Thus, there is a synergistic effect favoring electrophilic attack at C4. Nucleophilic attack on the ring is generally disfavored due to the electron-rich nature of the pyrazole ring, but if it were to occur, it would be directed to the electron-deficient C3 and C5 positions. mdpi.com

Chemoselectivity: The presence of a reactive aldehyde group provides a primary site for a variety of chemical transformations. In reactions with reagents that can react with both the aldehyde and the pyrazole ring, chemoselectivity becomes a key issue. For example, in reductions, a mild reducing agent would selectively reduce the aldehyde to an alcohol without affecting the aromatic pyrazole ring. Stronger reducing agents might lead to over-reduction or reaction with the ring.

Stereoselectivity: As mentioned earlier, the steric bulk of the N2-phenethyl group can influence the stereochemical outcome of reactions at the C3-carbaldehyde center. The approach of a nucleophile to the carbonyl carbon can be hindered from one face of the molecule, leading to a preference for the formation of one stereoisomer over the other.

| Reaction Type | Controlling Factors | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Electronic effects of both substituents | Highly regioselective for the C4 position. |

| Nucleophilic Addition to Aldehyde | Steric hindrance from the N2-phenethyl group | Potential for diastereoselectivity. |

| Oxidation of Aldehyde | Reactivity of the aldehyde group | Selective oxidation to a carboxylic acid is expected with appropriate reagents. |

Differentiation of Positional Isomers and Their Distinct Reactivity Profiles

Positional isomers of 2-phenethyl-2H-pyrazole-3-carbaldehyde would exhibit distinct reactivity profiles due to the different placement of the substituents. The primary isomers to consider would be those where the phenethyl group is at the N1 position and the carbaldehyde group is at C4 or C5.

1-phenethyl-1H-pyrazole-3-carbaldehyde: This isomer would likely have a similar electronic profile to the 2-phenethyl isomer in terms of the influence of the substituents on the ring. However, the steric environment around the N1-phenethyl group and the C5-proton would be different, which could affect intermolecular interactions and crystal packing. The reactivity of the aldehyde at C3 would be sterically influenced by the adjacent N2 atom and the C4-proton.

1-phenethyl-1H-pyrazole-4-carbaldehyde: In this isomer, the aldehyde group is further removed from the N-phenethyl substituent. Consequently, the steric influence of the phenethyl group on the reactivity of the aldehyde would be significantly diminished. The electronic effect of the aldehyde at C4 would primarily influence the C3 and C5 positions.

1-phenethyl-1H-pyrazole-5-carbaldehyde: Here, the aldehyde group is adjacent to the N1-phenethyl group. This proximity would result in a significant steric interaction, potentially hindering the reactivity of the aldehyde. Electronically, the aldehyde at C5 would strongly influence the C4 position.

The differentiation of these isomers can be readily achieved through spectroscopic methods, particularly NMR. The chemical shifts and coupling constants of the pyrazole ring protons are highly sensitive to the substitution pattern.

| Isomer | Key Differentiating Feature | Expected Impact on Reactivity |

|---|---|---|

| This compound | Phenethyl group at N2, aldehyde at C3 | Steric hindrance at the aldehyde group by the phenethyl substituent. |

| 1-phenethyl-1H-pyrazole-4-carbaldehyde | Aldehyde at C4, remote from the phenethyl group | Minimal steric influence on the aldehyde, reactivity primarily governed by electronics. |

| 1-phenethyl-1H-pyrazole-5-carbaldehyde | Aldehyde at C5, adjacent to the phenethyl group | Significant steric hindrance at the aldehyde, potentially reduced reactivity. |

Future Research Directions and Emerging Avenues

Development of Novel and Atom-Economical Synthetic Pathways

The synthesis of pyrazole-3-carbaldehydes is often accomplished through established methods such as the Vilsmeier-Haack reaction. researchgate.netresearchgate.netnih.govhilarispublisher.comsemanticscholar.org This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride). researchgate.netresearchgate.net While effective, these traditional methods can sometimes lack atom economy and may require harsh reaction conditions.

Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-phenethyl-2H-pyrazole-3-carbaldehyde. This could involve:

Catalytic C-H Activation: Direct formylation of a 2-phenethyl-2H-pyrazole precursor at the C3 position via transition-metal-catalyzed C-H activation would represent a significant advancement in atom economy.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, allowing for precise control over reaction parameters and minimizing waste.

One-Pot Multi-Component Reactions: Designing a convergent synthesis where the pyrazole (B372694) core, the phenethyl group, and the carbaldehyde functionality are installed in a single operation would drastically improve efficiency.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic C-H Activation | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| One-Pot Reactions | Increased efficiency, reduced purification steps | Complex reaction optimization, compatibility of reagents |

In-depth Mechanistic Understanding of Complex Reactions

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations. It can readily participate in condensation reactions, nucleophilic additions, and various cyclization reactions to build more complex molecular architectures. semanticscholar.orgscirp.orgnih.gov A thorough mechanistic understanding of these reactions is crucial for controlling product selectivity and optimizing reaction yields.

Future investigations should employ a combination of experimental and computational techniques to elucidate reaction mechanisms. This could include:

Kinetic Studies: Monitoring reaction rates under different conditions to determine the rate-determining step and the influence of catalysts and substituents.

In-situ Spectroscopic Analysis: Utilizing techniques like NMR and IR spectroscopy to identify and characterize reaction intermediates.

Computational Modeling (DFT): Calculating transition state energies and reaction pathways to provide a theoretical framework for experimental observations.

A deeper understanding of the electronic and steric effects of the phenethyl group at the N2 position on the reactivity of the C3-carbaldehyde will be a key area of focus.

Exploration in New Material Science Applications via Derivatization

The pyrazole nucleus is known to be a component of molecules with interesting photophysical properties, including fluorescence and luminescence. nih.gov The derivatization of the carbaldehyde group in this compound opens up possibilities for creating novel materials.

Potential research directions include:

Synthesis of Fluorescent Probes: Condensation of the aldehyde with various aniline or aminopyridine derivatives could yield Schiff base ligands capable of coordinating with metal ions, potentially leading to new fluorescent sensors.

Development of Organic Light-Emitting Diodes (OLEDs): Incorporation of the this compound motif into larger conjugated systems could lead to new materials for OLED applications.

Polymer Chemistry: The aldehyde can be used as a monomer or a functional group for post-polymerization modification to create novel polymers with tailored properties.

| Derivative Type | Potential Application | Key Property to Investigate |

| Schiff Bases | Fluorescent Sensors | Metal ion coordination and resulting fluorescence changes |

| Conjugated Systems | OLEDs | Electroluminescence, quantum yield |

| Functionalized Polymers | Advanced Materials | Thermal stability, conductivity, optical properties |

Integration into Supramolecular Assemblies and Frameworks

The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions can be exploited to construct ordered supramolecular assemblies.

Future research in this area could focus on:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to control the formation of specific crystal packing motifs.

Metal-Organic Frameworks (MOFs): The aldehyde can be converted into a carboxylic acid or other suitable linking group to be used as a building block for the synthesis of novel MOFs with potential applications in gas storage and catalysis.

Liquid Crystals: Modification of the molecular structure, for instance, by introducing long alkyl chains, could lead to the formation of liquid crystalline phases.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of new molecules. researchgate.net Applying advanced computational methods to this compound can guide experimental work and accelerate the discovery of new applications.

Key areas for computational investigation include:

Prediction of Physicochemical Properties: Calculating properties such as solubility, lipophilicity, and electronic structure to guide its application in different fields. echemi.comguidechem.com

Virtual Screening: Docking studies of derivatives of this compound into the active sites of enzymes could identify potential drug candidates.

Modeling of Spectroscopic Data: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

By leveraging these computational approaches, researchers can prioritize the synthesis of molecules with the most promising properties, saving time and resources.

Q & A

Q. What are the standard synthetic routes for preparing 2-phenethyl-2H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde analogs are prepared by reacting chloro-substituted pyrazole intermediates with phenols in the presence of K₂CO₃ as a base catalyst . Optimization involves:

- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation.

- Catalyst selection : K₂CO₃ or Cs₂CO₃ improves nucleophilic displacement efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation .

Table 1 : Example Reaction Conditions for Pyrazole Carbaldehyde Synthesis

| Substrate | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Chloro-pyrazole analog | Phenol/K₂CO₃ | 80 | 65–75 | |

| Hydrazine derivatives | POCl₃/DMF | 110 | 50–60 |

Q. How can structural characterization be performed for this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and pyrazole ring carbons (δ 140–160 ppm). Aromatic protons from the phenethyl group appear at δ 7.2–7.6 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, C=O bond lengths in pyrazole carbaldehydes average 1.22 Å .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂N₂O: m/z 201.1022) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or crystallographic disorder) require:

- Iterative refinement : Use programs like ORTEP-3 to model thermal motion or positional disorder in X-ray structures .

- Dynamic NMR : Variable-temperature studies distinguish conformational exchange from impurities. For example, hindered rotation in the phenethyl group may cause splitting at low temperatures .

- Cross-validation : Compare computational (DFT) predictions of chemical shifts with experimental data using tools like Gaussian or ADF .

Q. What strategies improve the bioactivity of pyrazole carbaldehyde derivatives in pharmacological studies?

Methodological Answer: Structural modifications enhance activity:

- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position increases antibacterial potency .

- Hydrazone formation : Condensing the aldehyde group with hydrazides generates Schiff bases, which show improved anti-inflammatory activity (IC₅₀ values < 10 μM in COX-2 assays) .

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities. For instance, pyrazole carbaldehydes with planar aromatic systems fit better into COX-2 active sites .

Table 2 : Bioactivity Data for Pyrazole Carbaldehyde Derivatives

| Derivative | Target | IC₅₀/EC₅₀ (μM) | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl analog | COX-2 | 8.2 | |

| Hydrazone Schiff base | S. aureus | 12.5 |

Q. How can researchers address low yields in large-scale syntheses of pyrazole carbaldehydes?

Methodological Answer: Scale-up challenges arise from exothermic reactions or poor solubility. Mitigation strategies include:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for condensation steps .

- Solvent optimization : Polar aprotic solvents like DMF or NMP enhance solubility of intermediates .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational bond-length predictions?

Methodological Answer: Discrepancies often stem from:

- Thermal motion : High B-factors in X-ray data inflate bond-length uncertainties. Use SHELXL’s rigid-bond restraint to refine anisotropic displacement parameters .

- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonding) distort geometries. Compare multiple crystal forms (polymorphs) to isolate intrinsic properties .

Software and Tools

Q. Which software is recommended for refining crystal structures of pyrazole carbaldehydes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten